molecular formula C19H16N2O3 B358533 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 696626-43-4

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione

Cat. No. B358533
CAS RN: 696626-43-4
M. Wt: 320.3g/mol
InChI Key: DJZOGPBLSUIJPY-UHFFFAOYSA-N
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Description

The compound “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione” is a complex organic molecule. Structural elucidation of the molecule was carried out using diverse spectroscopic techniques (FT-IR, ESI-MS, 1 H NMR and 13 C NMR) that could easily identify their main spectral features .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . Another study described a facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, a modified Strecker synthesis between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature produced a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid, have been reported. It was found to be a white powder with a molecular weight of 273.36 .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action. The development of more potent derivatives of this compound could also be a promising area of future research .

properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZOGPBLSUIJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione

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